Ethyl 2,2-dimethylpiperidine-3-carboxylate
Description
Ethyl 2,2-dimethylpiperidine-3-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring with two methyl groups at the 2-position and an ester moiety at the 3-position. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2,2-dimethylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-13-9(12)8-6-5-7-11-10(8,2)3/h8,11H,4-7H2,1-3H3 |
InChI Key |
YOJABGVGZYMHEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCNC1(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Ethyl 2,2-dimethylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogs
Key Observations:
- Lipophilicity : Ethyl 2,2-dimethylpiperidine-3-carboxylate’s methyl groups likely increase its LogP compared to unsubstituted piperidine esters, enhancing membrane permeability but reducing aqueous solubility .
Reactivity :
- The absence of reactive groups (e.g., sulfonamide or oxime) in the target compound may limit its covalent interactions compared to analogs like compound 7a/7b or 26 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
